N,N'-(4-Chlorobenzylidene)dibenzamide
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Overview
Description
N,N’-(4-Chlorobenzylidene)dibenzamide is an organic compound that belongs to the class of arylidene bisamides It is characterized by the presence of a chlorobenzylidene group attached to two benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(4-Chlorobenzylidene)dibenzamide can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with benzamide. The reaction typically involves the use of a catalyst, such as tris(hydrogensulfato)boron, under solvent-free conditions at elevated temperatures (around 100°C) . This method is considered efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
While specific industrial production methods for N,N’-(4-Chlorobenzylidene)dibenzamide are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of heterogeneous catalysts and solvent-free conditions aligns with green chemistry principles, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Chlorobenzylidene)dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(4-Chlorobenzylidene)dibenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N,N’-(4-Chlorobenzylidene)dibenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chlorobenzylidene)-3,4-dimethoxybenzohydrazide: Similar in structure but with additional methoxy groups.
4-Methyl N-(4-chlorobenzylidene)aniline: Contains a methyl group instead of the benzamide moieties.
Uniqueness
N,N’-(4-Chlorobenzylidene)dibenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[benzamido-(4-chlorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-13-11-15(12-14-18)19(23-20(25)16-7-3-1-4-8-16)24-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKTRRVKOCOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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